8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline
Description
The unique combination of a fluorinated quinoline (B57606) core with a reactive oxirane side chain in 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline positions it as a compound of significant interest for synthetic and medicinal chemistry. Understanding the individual contributions of these structural features is key to appreciating the compound's potential.
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry. biointerfaceresearch.comontosight.ai Its derivatives are found in numerous natural products and have been successfully developed into a wide array of therapeutic agents. researchgate.netorientjchem.org The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of its biological activity. researchgate.net Consequently, quinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antimalarial, anticancer, and anti-inflammatory activities. nih.govnih.govwisdomlib.org This proven track record makes the quinoline nucleus a "privileged structure" in drug discovery, continually inspiring the synthesis of new analogues. nih.govrsc.org
The introduction of fluorine into organic molecules is a widely employed strategy in drug design to enhance a compound's pharmacological profile. tandfonline.com Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties without significantly increasing its steric bulk. tandfonline.combenthamscience.com In heterocyclic compounds, fluorine substitution can alter acidity, basicity, metabolic stability, and lipophilicity. mdpi.comacs.org These modifications can lead to improved membrane permeability, enhanced binding affinity to biological targets, and increased bioavailability. mdpi.commdpi.com Specifically, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and extend the compound's duration of action. acs.org Therefore, the strategic placement of a fluorine atom on a quinoline ring is a rational approach to creating more potent and effective therapeutic candidates. rsc.org
The oxirane, or epoxide, is a three-membered cyclic ether that is characterized by significant ring strain. wikipedia.orgnumberanalytics.com This inherent strain makes the oxirane ring susceptible to ring-opening reactions with a wide variety of nucleophiles, including alcohols, amines, and thiols. wikipedia.orgyoutube.com This high reactivity makes epoxides valuable synthetic intermediates for the construction of more complex molecules. numberanalytics.comlumenlearning.com From a biological perspective, the oxirane moiety is present in some natural products and can exhibit a range of activities. nih.govresearchgate.net Its ability to alkylate nucleophilic residues in proteins and nucleic acids is the basis for the biological activity of some compounds, including certain anticancer agents. nih.gov The inclusion of an oxirane group in a molecule like this compound introduces a reactive handle for further chemical modification or for potential interaction with biological macromolecules. researchgate.net
The compound this compound emerges from the confluence of the chemical principles outlined above. It integrates the biologically privileged fluorinated quinoline scaffold with the synthetically versatile and potentially bioactive oxirane ring. Research into this compound is likely aimed at exploring its potential as an intermediate in the synthesis of more complex derivatives through reactions involving the oxirane ring. Furthermore, its structural motifs suggest potential applications in medicinal chemistry, particularly in the development of new antimicrobial or anticancer agents. The fluorine atom at the 8-position is expected to modulate the electronic and pharmacokinetic properties of the quinoline core, while the oxirane-containing side chain at the 3-position provides a site for covalent interactions or further derivatization.
| Property | Value |
| Molecular Weight | ~219.21 g/mol |
| Melting Point | 150 °C to 160 °C |
| Solubility | Soluble in organic solvents like DMSO, limited solubility in water. |
The data in this table is based on limited available information and may vary depending on the purity of the sample.
| Functional Group | Potential Chemical Reactions |
| Fluorine Atom | Nucleophilic Aromatic Substitution |
| Oxirane Ring | Ring-opening with nucleophiles (e.g., amines, alcohols) |
| Quinoline Ring | Electrophilic Aromatic Substitution |
This table outlines the expected reactivity based on the constituent functional groups of the molecule.
Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-3-(oxiran-2-ylmethoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-11-3-1-2-8-4-9(5-14-12(8)11)15-6-10-7-16-10/h1-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAQPVHPYDHHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CN=C3C(=C2)C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 8 Fluoro 3 Oxiran 2 Ylmethoxy Quinoline and Analogues
Retrosynthetic Analysis of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. The synthesis of this compound can be approached by disconnecting the molecule at key functional groups.
The most apparent disconnection is at the ether linkage on the C-3 position of the quinoline (B57606) ring. This C-O bond can be retrosynthetically cleaved, suggesting a Williamson ether synthesis as a plausible forward reaction. This disconnection leads to two key precursors: 8-fluoro-3-hydroxyquinoline and a three-carbon electrophile containing an epoxide, such as epichlorohydrin or glycidyl tosylate .
The 8-fluoro-3-hydroxyquinoline intermediate can be further deconstructed. The quinoline ring itself is typically formed through cyclization reactions involving a substituted aniline (B41778). Therefore, the 8-fluoro-3-hydroxyquinoline can be traced back to a suitably substituted 2-fluoroaniline (B146934) and a three-carbon carbonyl compound, which would form the pyridine (B92270) part of the fused ring system. This strategic breakdown simplifies the complex target molecule into more accessible starting materials, guiding the synthetic pathway.
Methodologies for Quinoline Ring Synthesis and Functionalization
The quinoline ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis and subsequent modification. nih.gov
The formation of the quinoline core has been a subject of extensive research for over a century, leading to several named reactions that are still widely used. nih.gov These classical methods often involve the condensation of anilines with various carbonyl compounds under acidic or basic conditions. tandfonline.com
For fluorinated derivatives, these established routes are adapted using fluorinated starting materials. For instance, 8-fluoroquinoline (B1294397) derivatives can be synthesized starting from 2-fluoroaniline. mdpi.com Some of the most prominent conventional methods include:
Skraup Synthesis : This reaction involves heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. It is a robust method for producing quinolines, though it often requires harsh reaction conditions. mdpi.com
Doebner-von Miller Reaction : A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst. tandfonline.com
Conrad-Limpach-Knorr Synthesis : This route involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). tandfonline.com
Pfitzinger Reaction : This method utilizes isatin (B1672199) (or its derivatives) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. tandfonline.com For example, 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid can be prepared via a Pfitzinger reaction using 7-fluoroindoline-2,3-dione.
Friedländer Synthesis : This is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically catalyzed by an acid or base. tandfonline.com
A specific example for a fluorinated quinoline involves reacting 2-fluoroaniline with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid (PPA) at high temperatures (e.g., 150 °C) to yield 8-fluoro-2,3-dimethylquinolin-4-ol. mdpi.com
Interactive Data Table: Conventional Quinoline Syntheses
| Reaction Name | Reactants | Key Conditions | Product Type |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Strong Acid (H₂SO₄) | Quinoline |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst | Substituted Quinoline |
| Conrad-Limpach | Aniline, β-Ketoester | Heat (Low Temp) | 4-Hydroxyquinoline |
| Knorr Synthesis | β-Ketoanilide | Strong Acid (H₂SO₄) | 2-Hydroxyquinoline |
| Pfitzinger Reaction | Isatin, Carbonyl Compound | Base | Quinoline-4-carboxylic acid |
| Friedländer Synthesis | 2-Aminoaryl Ketone/Aldehyde, Active Methylene Compound | Acid or Base Catalyst | Substituted Quinoline |
While classical methods are effective for constructing the basic quinoline ring, modern synthetic chemistry focuses on more sophisticated techniques for introducing functional groups with high precision and efficiency. These advanced methods allow for the late-stage modification of the quinoline scaffold, which is crucial for drug discovery and development. rsc.org
A particularly powerful strategy is C-H bond activation/functionalization . rsc.org This approach allows for the direct conversion of a carbon-hydrogen bond on the quinoline ring into a new carbon-carbon or carbon-heteroatom bond, often catalyzed by transition metals like palladium, rhodium, or iron. rsc.orgmdpi.com This method is highly atom-economical and can provide access to derivatives that are difficult to synthesize using conventional routes. mdpi.com Utilizing a directing group, often the quinoline nitrogen itself (or as an N-oxide), can guide the catalyst to a specific C-H bond, ensuring high regioselectivity for functionalization at various positions on the ring. researchgate.net
Other advanced techniques include:
Transition-Metal Catalyzed Cross-Coupling Reactions : Reactions like Suzuki, Heck, and Buchwald-Hartwig couplings are routinely used to functionalize halo-quinolines, allowing for the introduction of a wide array of aryl, alkyl, and amino groups.
Photoredox Catalysis : Using visible light to initiate reactions, this technique provides a mild and often highly selective way to functionalize the quinoline ring under environmentally friendly conditions.
These modern methodologies have significantly expanded the chemical space accessible for quinoline derivatives, enabling the synthesis of complex molecules with enhanced pharmacological profiles. rsc.org
Traditional quinoline syntheses often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. tandfonline.comnih.govresearchgate.net In response, green chemistry principles have been increasingly applied to develop more sustainable synthetic routes. researchgate.net
Key green approaches include:
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. tandfonline.com
Ultrasound Irradiation : Sonication provides an alternative energy source that can promote reactions, particularly in heterogeneous systems. nih.gov
Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a central tenet of green chemistry. tandfonline.com
Solvent-Free Reactions : Conducting reactions in the absence of a solvent (neat conditions) is an ideal green approach, as it eliminates solvent waste entirely. researchgate.net
These sustainable methodologies not only reduce the environmental impact of chemical synthesis but also often offer economic advantages through increased efficiency and reduced waste disposal costs. nih.gov
Interactive Data Table: Comparison of Traditional vs. Green Synthesis Approaches
| Feature | Traditional Approach | Green Approach |
| Energy Source | Conventional heating (oil bath) | Microwaves, Ultrasound |
| Solvents | Strong acids, organic solvents | Water, Ethanol, Ionic liquids, Solvent-free |
| Catalysts | Stoichiometric, often hazardous | Recyclable, non-toxic (e.g., nanoparticles) |
| Reaction Time | Often hours to days | Typically minutes to a few hours |
| Waste Generation | High | Minimized |
| Work-up | Often complex, requires neutralization | Simpler, cleaner |
Introduction of the Oxiran-2-ylmethoxy Moiety
Once the 8-fluoro-3-hydroxyquinoline core is synthesized, the next crucial step is the introduction of the oxiran-2-ylmethoxy side chain. This is typically accomplished through a Williamson ether synthesis , a classic and reliable method for forming ethers. gordon.edumasterorganicchemistry.com
In this reaction, the hydroxyl group of 8-fluoro-3-hydroxyquinoline is first deprotonated with a suitable base (such as sodium hydride or sodium hydroxide) to form a more nucleophilic phenoxide ion. youtube.com This intermediate then undergoes a nucleophilic substitution (SN2) reaction with an electrophilic three-carbon unit containing a pre-formed epoxide ring. youtube.com A common reagent for this purpose is epichlorohydrin . The phenoxide attacks the carbon bearing the chlorine atom, displacing the chloride and forming the desired ether linkage. mst.edu This reaction efficiently connects the quinoline scaffold to the functional side chain, completing the synthesis of the target molecule.
The oxirane (epoxide) ring is a key functional group due to its high reactivity, which stems from significant ring strain. wikipedia.org There are several well-established methods for its synthesis.
Epoxidation of Alkenes : The most common laboratory method involves the reaction of an alkene with a peroxyacid (also known as a peracid), such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the double bond, forming the epoxide ring in a single step. youtube.comkhanacademy.org
Intramolecular Williamson Ether Synthesis (from Halohydrins) : This is a two-step process that begins with an alkene. The alkene is first converted to a halohydrin (a molecule containing both a halogen and a hydroxyl group on adjacent carbons). Subsequent treatment of the halohydrin with a base removes the acidic proton from the hydroxyl group, forming an alkoxide. libretexts.org This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the halogen and displacing it to form the three-membered epoxide ring. masterorganicchemistry.comlibretexts.org
Other Methods : More specialized methods include the Johnson–Corey–Chaykovsky reaction, which generates epoxides from carbonyl compounds and sulfonium (B1226848) ylides, and various asymmetric epoxidation techniques (e.g., Sharpless, Jacobsen-Katsuki epoxidation) that are used to produce chiral epoxides with high enantioselectivity. wikipedia.org
Interactive Data Table: Common Epoxide Synthesis Methods
| Method | Starting Material | Key Reagent(s) | Mechanism |
| Peroxyacid Epoxidation | Alkene | Peroxyacid (e.g., m-CPBA) | Concerted oxygen transfer |
| Halohydrin Route | Alkene | 1. Halogen + H₂O2. Base (e.g., NaOH) | Intramolecular SN2 (Williamson Ether Synthesis) |
| Johnson-Corey-Chaykovsky | Aldehyde or Ketone | Sulfonium ylide | Nucleophilic addition followed by intramolecular SN2 |
| Sharpless Asymmetric Epoxidation | Allylic Alcohol | Ti(OiPr)₄, DET, t-BuOOH | Catalytic asymmetric oxygen transfer |
Stereoselective Synthesis of Oxirane-Containing Side Chains
The synthesis of specific stereoisomers of this compound is crucial for investigating its biological activity, as enantiomers often exhibit different pharmacological profiles. The primary strategy for achieving stereoselectivity in the oxirane-containing side chain is through the asymmetric epoxidation of a prochiral allylic alcohol precursor.
The most prominent and widely applied method for this transformation is the Sharpless Asymmetric Epoxidation. researchgate.netrsc.org This reaction facilitates the enantioselective epoxidation of primary and secondary allylic alcohols to their corresponding 2,3-epoxyalcohols with high predictability and enantiomeric excess. rsc.orgresearchgate.net The synthesis would begin with the preparation of the allylic alcohol precursor, 3-(allyloxy)-8-fluoroquinoline. This intermediate can be synthesized from 8-fluoro-3-hydroxyquinoline and an allyl halide under basic conditions.
The Sharpless epoxidation protocol employs a catalytic system composed of titanium tetra(isopropoxide) [Ti(OiPr)₄] and a chiral diethyl tartrate (DET) ligand. The choice of the DET enantiomer dictates the stereochemical outcome of the reaction. nih.gov The oxidizing agent is typically tert-butyl hydroperoxide (TBHP). rsc.orgresearchgate.net
Synthesis of the (R)-enantiomer: To synthesize (R)-8-fluoro-3-(oxiran-2-ylmethoxy)quinoline, the precursor 3-(allyloxy)-8-fluoroquinoline would be treated with TBHP, Ti(OiPr)₄, and (+)-diethyl tartrate ((+)-DET).
Synthesis of the (S)-enantiomer: Conversely, to obtain the (S)-enantiomer, (-)-diethyl tartrate ((-)-DET) is used as the chiral ligand in the catalytic system.
The mnemonic for predicting the stereochemistry involves orienting the allylic alcohol with the hydroxyl group in the bottom right corner; the use of (+)-DET directs epoxidation from the top face of the alkene, while (-)-DET directs it from the bottom face. rsc.org The reaction requires stoichiometric amounts of the oxidant and catalytic amounts (5–10 mol%) of the titanium-tartrate complex. rsc.org The presence of molecular sieves is often necessary to ensure anhydrous conditions for optimal catalyst activity. rsc.org This method's reliability and high enantioselectivity make it the premier choice for synthesizing chiral oxirane-containing side chains on quinoline scaffolds.
Table 1: Reagents for Stereoselective Epoxidation
| Target Enantiomer | Chiral Ligand | Catalyst System | Oxidant |
|---|---|---|---|
| (R)-8-fluoro-3-(oxiran-2-ylmethoxy)quinoline | (+)-Diethyl Tartrate | Ti(OiPr)₄/(+)-DET | TBHP |
Chemical Reactivity and Derivatization of the Oxirane Ring
The oxirane (epoxide) ring in this compound is a strained three-membered heterocycle, making it susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity is the cornerstone for the derivatization of the molecule, allowing for the introduction of diverse functional groups and the synthesis of a library of analogues. rsc.org
Nucleophilic Ring-Opening Reactions of the Oxirane
The ring-opening of the terminal epoxide in the side chain can be catalyzed by either acid or base, with the reaction conditions dictating the regioselectivity of the nucleophilic attack. rsc.orgresearchgate.net
Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions, the reaction proceeds via a classic SN2 mechanism. researchgate.netresearchgate.net Strong nucleophiles, such as amines, alkoxides, or thiolates, attack one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom of the oxirane (C3 of the side chain). researchgate.netnih.gov This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. The reaction results in the formation of a 1,2-disubstituted product, typically a β-amino alcohol or a β-alkoxy alcohol. For instance, reaction with a primary amine (R-NH₂) would yield a secondary amino alcohol derivative. researchgate.net
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by making the hydroxyl group a better leaving group. researchgate.netnih.govresearchgate.net The reaction mechanism has characteristics of both SN1 and SN2 pathways. rsc.org Positive charge begins to build on the epoxide carbons, with the more substituted carbon (C2 of the side chain) better able to stabilize this partial positive charge. Consequently, weak nucleophiles (e.g., water, alcohols) will preferentially attack the more substituted carbon. researchgate.netresearchgate.net However, like an SN2 reaction, the attack still occurs from the backside, resulting in an inversion of configuration. researchgate.net The product is a trans-1,2-diol (with water) or a β-alkoxy alcohol (with an alcohol). researchgate.net
Table 2: Regioselectivity of Oxirane Ring-Opening
| Condition | Mechanism | Site of Nucleophilic Attack | Typical Product with R-NH₂ |
|---|---|---|---|
| Basic (e.g., R-NH₂) | SN2 | Less substituted carbon (C3) | 1-((8-fluoroquinolin-3-yloxy)methyl)-2-(alkylamino)ethanol |
Functionalization via Oxirane Ring Transformations
Beyond direct nucleophilic ring-opening, the oxirane moiety can undergo other chemical transformations to generate novel heterocyclic structures. These reactions leverage the high ring strain of the epoxide. acs.org
Ring Expansion to Oxetanes: Epoxides can be converted into four-membered oxetane (B1205548) rings. This ring expansion can be achieved using sulfur ylides, such as dimethyloxosulfonium methylide, in a reaction analogous to the Corey-Chaykovsky reaction. illinois.edubeilstein-journals.orgmagtech.com.cn The ylide attacks one of the epoxide carbons, leading to ring-opening, followed by an intramolecular displacement to form the thermodynamically more stable four-membered oxetane ring. nih.gov This transformation would convert the oxiranylmethoxy side chain into an oxetan-3-yl side chain, offering a scaffold with different physicochemical properties. acs.org
Conversion to Thiiranes: The oxygen atom of the oxirane ring can be replaced with a sulfur atom to form the corresponding thiirane (B1199164) (episulfide). This conversion is typically accomplished using sulfur-containing nucleophiles like ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) or thiourea. researchgate.netnih.gov The reaction proceeds via a double SN2 mechanism, which often results in retention of the original stereochemistry of the epoxide. thieme-connect.de Thiiranes are themselves reactive heterocycles and can serve as intermediates for further synthetic modifications. researchgate.net
Synthesis of Structurally Related Quinoline Analogues and Hybrid Compounds
The synthesis of analogues and hybrid molecules based on the this compound scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize pharmacological properties. nih.govrsc.org Modifications can be made to the quinoline core itself or by linking the quinoline scaffold to other bioactive moieties. researchgate.net
Design and Synthesis of Derivatives with Modified Quinoline Core Substitutions
Functionalization of the quinoline ring allows for the modulation of the molecule's electronic properties, lipophilicity, and steric profile. rsc.orgnih.gov
Electrophilic Aromatic Substitution: The quinoline ring system can undergo electrophilic aromatic substitution. Due to the deactivating effect of the nitrogen atom in the pyridine ring, substitution occurs preferentially on the benzene (B151609) ring, primarily at the C5 and C8 positions. quimicaorganica.orgreddit.comrsc.org Standard reactions like nitration, halogenation, or Friedel-Crafts reactions can be employed, although the conditions must be carefully chosen to be compatible with the oxirane side chain. wikipedia.orgnih.gov Such reactions would typically be performed on an earlier intermediate, such as 8-fluoro-3-hydroxyquinoline, before the addition of the oxirane side chain.
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, providing efficient routes to substituted quinolines. researchgate.netrsc.org Transition metal-catalyzed reactions can selectively introduce alkyl, aryl, or other functional groups at various positions, including the sterically hindered C8 position, often using a directing group strategy. mdpi.comnih.govrsc.org For example, the fluorine atom at C8 could potentially be replaced or other groups could be introduced at C2, C4, or C7 to generate a diverse set of analogues. nih.govresearchgate.net
Modification of Existing Substituents: If the synthesis starts from a substituted aniline, various groups can be incorporated into the quinoline core from the outset using classical quinoline syntheses like the Skraup, Friedländer, or Gould-Jacobs reactions. nih.goviipseries.org For example, starting with a different fluoroaniline (B8554772) could place the fluorine atom at the C5, C6, or C7 position. Similarly, other alkyl, alkoxy, or halo substituents could be incorporated into the benzene ring portion of the quinoline core. researchgate.netnih.gov
Preparation of Hybrid Molecules Incorporating Other Bioactive Scaffolds
Molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. researchgate.netnih.gov The this compound scaffold can be used as a building block for such hybrids.
A common strategy involves utilizing the reactive handles on the quinoline system. The hydroxyl group of the precursor, 8-fluoro-3-hydroxyquinoline, can be used as a nucleophile to connect to other scaffolds. nih.gov Alternatively, the oxirane ring can be opened with a nucleophile that is itself another bioactive molecule. For example, an amine-containing pharmacophore (e.g., a benzothiazole, triazole, or imidazole (B134444) derivative) could be used to open the epoxide, directly linking the two moieties via an amino alcohol linker. rsc.org
This approach has been used to synthesize quinoline-hydrazone hybrids, quinoline-imidazole conjugates, and quinoline-oxadiazole-triazole derivatives. researchgate.netnih.gov The goal is to combine the pharmacological properties of the quinoline core with those of other known bioactive scaffolds to create novel therapeutic agents. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-(Allyloxy)-8-fluoroquinoline |
| 8-Fluoro-3-hydroxyquinoline |
| Titanium tetra(isopropoxide) |
| (+)-Diethyl tartrate |
| (-)-Diethyl tartrate |
| tert-Butyl hydroperoxide |
| Dimethyloxosulfonium methylide |
| Ammonium thiocyanate |
Advanced Structural Characterization and Conformational Analysis
Single-Crystal X-ray Diffraction Studies of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline and Key Intermediates/Derivatives
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the crystallographic properties can be inferred from studies on structurally related fluorinated quinoline (B57606) and quinazoline (B50416) derivatives. bohrium.com Typically, such compounds crystallize in common centrosymmetric space groups, such as P2₁/n or P-1, within monoclinic or triclinic crystal systems, respectively. mdpi.com The presence of the flexible oxiran-2-ylmethoxy side chain might lead to polymorphism, where different crystalline forms could arise from variations in molecular conformation and packing.
| Compound/Derivative | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 5-nitroquinolin-8-yl-3-bromobenzoate | Monoclinic | P2₁/n | --- | --- | --- | --- | --- | --- | mdpi.com |
| Fluorinated Quinazoline Derivative | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | 100.50 | 98.61 | 103.81 | mdpi.com |
| 2-(5-phenylpyridin-2-yl)quinoline | Orthorhombic | Pbca | 10.345 | 16.789 | 17.543 | 90 | 90 | 90 | researchgate.net |
Note: This table is illustrative and presents data for analogous compounds to provide context for the expected crystallographic parameters of this compound.
Analysis of Intermolecular Interactions in Crystalline States
The crystal packing of this compound is expected to be dominated by a combination of weak non-covalent interactions, which collectively determine the supramolecular architecture.
In the absence of strong hydrogen bond donors like O-H or N-H in the parent molecule, the crystal structure will likely be stabilized by a network of weaker C—H⋯O and C—H⋯F hydrogen bonds. The oxygen atoms of the ether linkage and the oxirane ring are potential hydrogen bond acceptors, leading to C—H⋯O interactions with aromatic and aliphatic C-H groups of neighboring molecules. The quinoline nitrogen can also act as a hydrogen bond acceptor. For derivatives containing N-H groups, N—H⋯N hydrogen bonds can form infinite chains, further stabilizing the crystal lattice. arkat-usa.org
The planar quinoline ring system is highly conducive to the formation of π–π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, are a significant driving force in the crystal packing of many quinoline derivatives. worldscientific.com The quinoline rings can arrange in either a parallel-displaced or a T-shaped (edge-to-face) orientation. In many quinoline-containing crystal structures, pairs of quinoline rings lie parallel and overlapping, with mean separations of around 3.4 Å, which is characteristic of π-π interactions. bohrium.comnih.gov These interactions often lead to the formation of one-dimensional polymeric structures or layered motifs within the crystal.
Conformational Preferences and Stereochemical Aspects
The conformational flexibility of this compound primarily resides in the oxiran-2-ylmethoxy side chain. Rotation around the C3—O, O—CH₂, and CH₂—CH bonds allows the molecule to adopt various conformations. The preferred conformation in the solid state will be the one that allows for the most favorable combination of intramolecular and intermolecular interactions, minimizing steric hindrance.
Furthermore, the oxirane ring contains a chiral center at the C2 position. Therefore, this compound exists as a pair of enantiomers, (R)-8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline and (S)-8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline. If a racemic mixture is crystallized, it can form either a racemic compound (with both enantiomers in the unit cell) or a conglomerate (a physical mixture of enantiopure crystals). The specific stereochemistry will influence the symmetry of the crystal packing and the nature of the intermolecular interactions.
Computational and Theoretical Investigations of 8 Fluoro 3 Oxiran 2 Ylmethoxy Quinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, electronic structures, and various spectroscopic properties.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been employed to elucidate the electronic properties of quinoline (B57606) derivatives. researchgate.net In the case of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline, DFT calculations would typically be performed using a basis set such as B3LYP/6-31G* to optimize the molecular geometry and calculate electronic properties. researchgate.net These studies reveal the distribution of electron density and the energies of the molecular orbitals, which are crucial for understanding the molecule's stability and reactivity. The addition of a fluorine atom and an oxirane ring to the quinoline core is expected to significantly influence the electronic distribution.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. scirp.orgmalayajournal.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich quinoline ring, while the LUMO may be distributed over the entire molecule. The energy gap provides insights into the charge transfer interactions that can occur within the molecule. scirp.org
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.75 |
| LUMO Energy | -1.95 |
| Energy Gap (ΔE) | 4.80 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uantwerpen.be The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. nih.gov Red and yellow regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. uantwerpen.be For this compound, the negative potential is expected to be concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the oxirane ring, making these sites potential targets for electrophiles. uantwerpen.be
| Descriptor | Predicted Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.40 |
| Electronic Chemical Potential (μ) | -4.35 |
| Electrophilicity Index (ω) | 3.94 |
Molecular Docking Simulations for Putative Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding mode of a ligand to a protein's active site. nih.gov In the context of this compound, molecular docking simulations could be performed to identify potential biological targets, such as enzymes or receptors. doi.org For instance, quinoline derivatives have been docked against targets like the ATP synthase of Mycobacterium tuberculosis and the main protease of SARS-CoV-2. nih.govresearchgate.net The docking results, including binding energy and interactions with key amino acid residues, can suggest the potential therapeutic applications of the compound. nih.gov
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Dynamics
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. researchgate.net When applied to a ligand-protein complex identified through molecular docking, MD simulations can assess the stability and dynamics of the interaction. researchgate.net These simulations provide insights into the conformational changes that may occur upon ligand binding and the strength of the interactions over a period of time. nih.gov For a complex of this compound with a putative target, MD simulations would help to validate the docking results and provide a more detailed understanding of the binding mechanism, including the role of solvent molecules and the flexibility of the protein. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery, aiming to correlate the structural or property descriptors of compounds with their biological activities. For quinoline derivatives, including this compound, QSAR studies are instrumental in predicting biological activities and guiding the design of new, more potent analogs. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties and structural features.
In a typical QSAR study involving quinoline derivatives, a dataset of compounds with known activities is used to develop a mathematical model. This process involves the calculation of a wide array of molecular descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For a molecule like this compound, these descriptors would quantify aspects such as molecular weight, logP (lipophilicity), molar refractivity, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).
Various statistical methods are employed to build the QSAR models, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM). The robustness and predictive power of the resulting models are rigorously assessed through internal and external validation techniques.
Once a reliable QSAR model is established, it can be used for ligand-based design. This approach leverages the information encoded in the QSAR model to design new molecules with potentially enhanced activity. By analyzing the contributions of different descriptors to the biological activity, medicinal chemists can identify which structural modifications are likely to be beneficial. For instance, if a QSAR model for a series of quinoline derivatives indicates that higher lipophilicity is correlated with increased activity, modifications to the this compound structure that increase its logP value would be prioritized.
The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a visual representation of the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. nih.govnih.gov This information is invaluable for the rational design of new derivatives of this compound with optimized interactions with their biological target.
| Descriptor Type | Example Descriptors for this compound | Potential Influence on Activity |
|---|---|---|
| Constitutional | Molecular Weight, Number of Rings | Relates to the overall size and complexity of the molecule. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the branching and connectivity of the molecular skeleton. |
| Geometrical | Molecular Surface Area, Molecular Volume | Reflects the three-dimensional shape and size, crucial for receptor fitting. |
| Electrostatic | Dipole Moment, Partial Charges on Atoms | Governs electrostatic interactions with the biological target. |
| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Provides insights into the molecule's reactivity and ability to participate in charge-transfer interactions. |
Prediction of Chemical Reactivity and Stability
The chemical reactivity and stability of this compound are governed by the interplay of its constituent functional groups: the quinoline ring system, the fluorine substituent, and the oxiran-2-ylmethoxy side chain. Computational methods, particularly those based on quantum chemistry, are powerful tools for predicting the molecule's behavior in chemical reactions and its stability under various conditions.
The quinoline core is an aromatic heterocyclic system, and its reactivity is influenced by the electron-donating and -withdrawing effects of its substituents. The fluorine atom at the 8-position is an electron-withdrawing group, which can affect the electron density distribution across the quinoline ring system. This, in turn, influences its susceptibility to electrophilic and nucleophilic attack. Computational calculations of electron density surfaces and molecular electrostatic potential maps can pinpoint the most electron-rich and electron-poor regions of the molecule, thereby predicting the likely sites for chemical reactions.
The oxirane (epoxide) ring in the side chain is a key feature influencing the reactivity of this compound. Epoxides are known to be susceptible to ring-opening reactions by nucleophiles due to the inherent ring strain. evitachem.com Theoretical calculations can model the reaction pathways for the ring-opening of the oxirane by various nucleophiles, providing insights into the reaction mechanism and predicting the regioselectivity and stereoselectivity of the products. The stability of the molecule can also be assessed computationally by calculating its heat of formation and bond dissociation energies. These calculations can help to identify the weakest bonds in the molecule and predict its degradation pathways under thermal or photochemical stress.
Frontier molecular orbital theory is another valuable computational tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO and LUMO can predict the molecule's ability to act as a nucleophile or an electrophile, respectively. For this compound, the location of the HOMO and LUMO can indicate the most probable sites for oxidation and reduction, as well as for pericyclic reactions.
| Molecular Site | Predicted Reactivity | Computational Evidence |
|---|---|---|
| Quinoline Nitrogen | Acts as a Lewis base, can be protonated or alkylated. | High negative electrostatic potential around the nitrogen atom. |
| Oxirane Ring | Susceptible to nucleophilic attack and ring-opening. | Calculated ring strain energy; LUMO localized on the C-O bonds of the epoxide. |
| Aromatic Rings | Undergoes electrophilic substitution, influenced by the directing effects of the substituents. | Calculated electron density distribution and Fukui functions. |
| Fluorine Substituent | Can potentially undergo nucleophilic aromatic substitution under harsh conditions. | High electronegativity of fluorine influencing the charge distribution on the aromatic ring. |
Mechanistic Studies of Biological Interactions in Vitro and Relevant Model Organisms
Investigation of Molecular Targets and Pathways
Phosphodiesterase 5 (PDE5) Inhibition and cGMP Modulation (In Vitro)
The quinoline (B57606) core structure is a key feature in a class of potent and selective inhibitors of Phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of PDE5 leads to an increase in intracellular cGMP levels, which in turn modulates various physiological processes. nih.gov Research into quinoline derivatives has shown that specific structural modifications significantly influence their inhibitory potency and selectivity.
A series of quinoline derivatives have been synthesized and evaluated for their PDE5 inhibitory activity, with some compounds demonstrating exceptional potency with IC50 values in the low nanomolar range. nih.govnih.gov For instance, the quinoline derivative 4-((3-chloro-4-methoxybenzyl)amino)-8-cyclopropyl-3-(hydroxymethyl)quinoline-6-carbonitrile (Compound 7a in a referenced study) was found to be a highly potent and selective PDE5 inhibitor. researchgate.net The introduction of a fluorine atom to the quinoline scaffold has been explored as a strategy to develop new radiofluorinated tracers for PET imaging of PDE5 in the brain, indicating that fluorination is compatible with high-affinity binding. hzdr.de Studies on fluorinated derivatives bearing a fluoroethoxy group at the C-3 position of the quinoline core revealed high and selective inhibitory activity on PDE5A1. hzdr.de
This body of evidence suggests that the 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline structure, which combines a fluorinated quinoline core with a C-3 position substituent, possesses the foundational elements for potential PDE5 inhibition. However, direct enzymatic assays on this specific compound are required for confirmation.
Table 1: In Vitro PDE5 Inhibitory Activity of Selected Quinoline Derivatives
| Compound Name | PDE5 IC50 (nM) | Reference |
| 4-((3-chloro-4-methoxybenzyl)amino)-8-cyclopropyl-3-(hydroxymethyl)quinoline-6-carbonitrile | 0.27 | nih.gov, researchgate.net |
| 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile (Compound 4b) | 20 | nih.gov |
DNA Methyltransferase 1 (DNMT1) Inhibition (In Vitro)
The quinoline scaffold is also central to a class of non-nucleoside inhibitors of DNA methyltransferases (DNMTs), particularly DNMT1, which is the primary enzyme for maintaining DNA methylation patterns during cell replication. nih.gov Aberrant DNA methylation is a hallmark of various diseases, making DNMT1 an important therapeutic target.
A notable quinoline-based compound, SGI-1027 , has been shown to inhibit the activity of DNMT1, DNMT3A, and DNMT3B by competing with the S-adenosylmethionine (SAM) co-factor. nih.gov Subsequent mechanistic studies clarified that SGI-1027 and its analogues are competitive inhibitors with respect to the DNA substrate and non-competitive with respect to SAM. researchgate.net In vitro enzymatic assays demonstrated that SGI-1027 inhibits various DNMTs with IC50 values in the micromolar range. nih.gov Furthermore, treatment of cancer cell lines with SGI-1027 resulted in the selective degradation of the DNMT1 protein. nih.gov
Given that this compound shares the core quinoline structure, it may exhibit similar inhibitory properties against DNMT1. The specific effects of the 8-fluoro and 3-(oxiran-2-ylmethoxy) substitutions on binding to the DNMT1 active site have not been reported.
Table 2: In Vitro Inhibitory Activity of SGI-1027 against DNA Methyltransferases
| Enzyme Target | IC50 (µM) | Reference |
| M. SssI | 7.5 | nih.gov |
| DNMT1 | 12.5 | nih.gov |
| DNMT3A | 8.0 | nih.gov |
| DNMT3B | 6.0 | nih.gov |
Inhibition of Nitric Oxide (NO) Production and Related Enzymes (iNOS, COX-2) (In Vitro)
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and prostaglandins (B1171923) by cyclooxygenase-2 (COX-2) are key events in inflammatory processes. The inhibition of these pathways is a major goal of anti-inflammatory drug discovery. nih.govresearchgate.net Several studies have investigated quinoline-based compounds as potential anti-inflammatory agents targeting these enzymes.
Research on pyrazolo[4,3-c]quinoline derivatives has shown that these compounds can inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net This effect was linked to the inhibition of both iNOS and COX-2 protein expression. researchgate.net Similarly, a series of novel 1,2,4-triazine-quinoline hybrids were synthesized and found to exhibit potent and selective COX-2 inhibitory profiles, with one of the most active compounds, Hybrid 8e , showing a COX-2 IC50 value of 0.047 µM. nih.gov Another study focusing on 4-carboxyl quinoline derivatives identified 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (Compound 9e) as a potent and highly selective COX-2 inhibitor, more potent than the reference drug celecoxib. researchgate.net
These findings establish the potential of the quinoline scaffold for the development of inhibitors of key inflammatory enzymes. The anti-inflammatory potential of this compound has not been specifically evaluated in the context of NO, iNOS, or COX-2 inhibition.
Table 3: In Vitro COX-2 Inhibitory Activity of Selected Quinoline Derivatives
| Compound Name | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| 1,2,4-triazine-quinoline Hybrid 8e | 0.047 | 265.9 | nih.gov |
| 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) | 0.043 | >513 | researchgate.net |
| Celecoxib (Reference) | 0.045 | 326 | nih.gov |
| Celecoxib (Reference) | 0.060 | 405 | researchgate.net |
Modulation of G-Protein Signaling Pathways (e.g., RGS interactions)
Currently, there is no available scientific literature describing the investigation of this compound or closely related quinoline analogues for their ability to modulate G-protein signaling pathways or interact with Regulator of G-protein Signaling (RGS) proteins.
Membrane Interaction Studies (e.g., Bacterial Cell Membrane)
The interaction of quinoline-based compounds with cell membranes has been extensively studied, primarily in the context of fluoroquinolone antibiotics. nih.gov These compounds are known to cross the cell membranes of both Gram-positive and Gram-negative bacteria, often through passive transport. nih.gov The fluorine atom, typically at the C6 position in fluoroquinolones, is recognized for increasing the penetration of the molecule into the bacterial cell. nih.gov
Studies using model lipid systems that mimic bacterial membranes have shown that fluoroquinolones and their metal complexes can strongly interact with the lipidic components. mdpi.com This interaction can lead to a reduction in membrane fluidity. mdpi.com While this compound is not a traditional fluoroquinolone antibiotic, its fluorinated quinoline structure suggests it may have the capacity to interact with and penetrate lipid bilayers, a fundamental property for bioavailability and intracellular target engagement. The uncharged nature of certain quinolone species facilitates easier penetration of the cytoplasmic membrane. nih.gov
Calcium Flux Modulation
No direct experimental studies have been published that specifically investigate the effect of this compound on calcium flux modulation. An indirect link can be postulated through the PDE5 pathway, as phosphodiesterases can modulate intracellular calcium levels via Ca2+-Calmodulin signaling; however, this has not been directly demonstrated for this compound. nih.gov
Ion Channel Modulation (e.g., Sodium Channels in Zebrafish Embryo Models)
While direct studies on this compound's effect on ion channels are not extensively documented, the broader class of quinoline derivatives has been investigated for such properties. Research on quinoline-derived compounds has demonstrated their potential to act as sodium channel blockers. nih.gov Studies utilizing zebrafish larvae, a common model organism in neuropharmacology, have identified certain quinoline derivatives that can induce a specific and reversible reduction in photomotor activity, an effect often associated with the modulation of sodium channels. nih.gov Furthermore, specific quinoline-derived α-trifluoromethylated alcohols have been shown to block sodium channels and reduce inflammatory sodium signals in vivo. nih.gov This body of research suggests a potential mechanism of action for related compounds like this compound, warranting further investigation into its specific effects on sodium channels within zebrafish embryo models.
Investigation of Epoxide-Mediated Biological Mechanisms (e.g., Alkylation)
The presence of an oxirane (epoxide) ring in the structure of this compound is a key feature that suggests a potential for specific biological interactions. evitachem.com Epoxides are reactive functional groups known to be susceptible to ring-opening reactions when exposed to nucleophiles, such as amines or alcohols. evitachem.com This reactivity is the basis for alkylation, a process where the compound can form a covalent bond with biological macromolecules.
Structure Activity Relationship Sar Studies of 8 Fluoro 3 Oxiran 2 Ylmethoxy Quinoline and Its Analogues
Correlating Structural Modifications with Biological Activities
The biological activity of quinoline (B57606) derivatives is significantly influenced by the nature and position of various substituents. mdpi.com In a study of closely related analogues, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their antimycobacterial activity. This research provides valuable insights into how structural modifications correlate with biological outcomes. The study revealed that substitutions on the benzyloxy group had a profound impact on the antimycobacterial efficacy. nih.gov
For instance, the introduction of a 4-bromobenzyloxy group resulted in a four-fold increase in activity compared to the unsubstituted benzyloxy analogue. nih.gov Furthermore, the position of a cyano substituent on the benzyl (B1604629) ring was critical, with a 4-cyanobenzyloxy group leading to an eight-fold increase in potency. nih.gov These findings underscore the sensitivity of the biological activity to subtle changes in the electronic and steric properties of the substituents. The data from these studies can be extrapolated to predict how modifications to the oxiran-2-ylmethoxy side chain of the title compound might influence its activity.
| Compound | Modification | Biological Activity (MIC, µM) against M. tuberculosis H37Rv |
|---|---|---|
| Analog 9a | Unsubstituted benzyloxy | 57.73 |
| Analog 9b | 4-Bromobenzyloxy | 12.23 |
| Analog 9e | 2-Cyanobenzyloxy | 27.29 |
| Analog 9f | 3-Cyanobenzyloxy | 6.81 |
| Analog 9g | 4-Cyanobenzyloxy | 3.49 |
| Analog 9h | 3,5-Difluorobenzyloxy | 3.41 |
Impact of Quinoline Core Substituents on Activity
The quinoline nucleus is a versatile scaffold in medicinal chemistry, and its biological activity can be fine-tuned by the addition of various substituents. nih.gov The substitution pattern on the quinoline ring is a key determinant of the pharmacological profile of the resulting compound. For example, in the context of antimalarial 8-aminoquinolines, the presence of a 6-methoxy group has been shown to enhance activity. nih.gov Conversely, the introduction of a methyl group at position 3 can reduce activity, while an additional methyl group at position 8 may abolish it altogether. pharmacy180.com
In a series of antitumor quinoline derivatives, it was observed that a large and bulky alkoxy substituent at the 7-position and an amino side chain at the 4-position were beneficial for antiproliferative activity. nih.gov For the specific class of compounds related to 8-fluoro-3-(oxiran-2-ylmethoxy)quinoline, the substituents on the core, beyond the defining fluoro and oxiran-2-ylmethoxy groups, would be expected to significantly modulate activity. The electronic properties, steric bulk, and hydrogen bonding capacity of any additional substituents would influence the molecule's interaction with its biological target.
Influence of Fluoro Group Position and Nature on Biological Profiles
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. nih.gov The position of the fluorine atom on the quinoline ring is critical. In the case of this compound, the fluorine at the 8-position significantly influences the electronic properties of the entire quinoline ring system. mdpi.com
The high electronegativity of fluorine can alter the acidity of nearby functional groups, which can in turn affect the molecule's binding to its target. nih.gov Studies on fluorinated quinolones have shown that the presence of a fluorine atom is responsible for a broader spectrum of activity and higher intrinsic potency. nih.gov In a study on fluorinated quinoline analogs with antifungal activity, the 8-fluoro substitution was a key feature of the synthesized compounds. rsc.org The specific placement of the fluorine at C-8 in the title compound is likely to have a distinct effect on its biological profile compared to fluorination at other positions.
Role of the Oxirane Moiety in Activity and Specificity
The oxirane (epoxide) ring is a reactive functional group that can participate in various chemical reactions, most notably ring-opening reactions with nucleophiles. evitachem.com In the context of a biologically active molecule, the oxirane moiety of this compound can act as an electrophilic warhead, capable of forming a covalent bond with nucleophilic residues (such as cysteine or histidine) in the active site of a target enzyme or receptor. This covalent interaction can lead to irreversible inhibition, which can result in high potency and prolonged duration of action.
Stereochemical Effects on Biological Activity
The oxirane ring in this compound contains a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-8-fluoro-3-(oxiran-2-ylmethoxy)quinoline. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. pharmacy180.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.
For instance, the D-isomer of the antimalarial drug chloroquine (B1663885) is less toxic than its L-isomer. pharmacy180.com Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound will display different biological activities. One enantiomer may fit more snugly into the binding site of the target protein, leading to a more potent effect, while the other enantiomer may have a weaker interaction or even interact with a different target, potentially leading to off-target effects. The synthesis and biological evaluation of the individual enantiomers are therefore essential to fully characterize the pharmacological profile of this compound.
Rational Design for Enhanced Biological Potency and Selectivity
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the drug's biological target and the principles of SAR. mdpi.com For this compound and its analogues, several strategies can be employed to enhance biological potency and selectivity.
Building on the SAR insights from related compounds, further modifications can be proposed. For example, given the positive impact of a 4-cyanobenzyloxy group in the oxetane (B1205548) series, one could design analogues of the title compound where the oxirane ring is opened with a nucleophile containing a 4-cyanophenyl moiety. nih.gov
| Lead Compound | Proposed Modification | Rationale for Enhanced Activity |
|---|---|---|
| This compound | Introduction of a 4-cyanophenyl group via oxirane ring opening | Mimics the highly potent 4-cyanobenzyloxy substituent in related analogues. nih.gov |
| This compound | Synthesis and separation of (R)- and (S)-enantiomers | To identify the more active and potentially less toxic enantiomer. pharmacy180.com |
| This compound | Substitution at other positions of the quinoline ring (e.g., C4, C7) | To improve binding affinity and pharmacokinetic properties based on known quinoline SAR. nih.govnih.gov |
| This compound | Replacement of the 8-fluoro with other halogen or electron-withdrawing groups | To modulate the electronic properties and potentially enhance target interaction. nih.gov |
Furthermore, computational modeling techniques, such as molecular docking, can be used to predict how different analogues will bind to a specific biological target. This can help to prioritize the synthesis of compounds that are most likely to have the desired activity. By combining the insights from SAR studies with modern drug design tools, it is possible to systematically optimize the structure of this compound to produce new drug candidates with improved therapeutic profiles.
Future Research Directions
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of quinoline (B57606) derivatives has a long history, with several established methods available. iipseries.org However, the specific synthesis of 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline can be complex, often involving multiple steps. evitachem.com Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes.
Key areas for exploration include:
Novel Cyclization Strategies: While classical methods like the Skraup and Friedländer syntheses are foundational, research into novel acid-catalyzed cyclization reactions could offer higher yields and better regioselectivity. evitachem.comuop.edu.pk The use of modern catalysts, such as copper-based systems or nano-catalysts, could facilitate one-pot syntheses, reducing reaction times and waste. tandfonline.com
Greener Synthetic Approaches: There is a growing demand for sustainable chemical processes. rsc.org Future work could investigate the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), and reusable catalysts such as Amberlyst-15, to minimize the environmental impact of the synthesis. tandfonline.com
Late-Stage Functionalization: Developing methods for the late-stage introduction of the fluoro and oxirane moieties onto a pre-formed quinoline scaffold could provide rapid access to a library of related compounds. This could involve advanced C-H activation techniques. nih.gov
A comparative table of classical and potential modern synthetic methods is presented below.
| Method | Description | Potential Advantages for this compound Synthesis |
| Skraup Synthesis | Condensation of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. uop.edu.pkvedantu.com | Well-established for the basic quinoline core. |
| Friedländer Synthesis | Condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group. iipseries.orguop.edu.pk | Good for producing substituted quinolines. |
| Copper-Catalyzed Tandem Reactions | One-pot synthesis involving substituted enamino esters and ortho-halogen aromatic carbonyl derivatives. tandfonline.com | Potentially more efficient and could allow for greater functional group tolerance. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction times for multi-component reactions. mdpi.com | Faster reaction rates and potentially higher yields. |
Deeper Mechanistic Elucidation via Advanced Biochemical and Biophysical Techniques
While quinoline derivatives are known to exhibit a range of biological activities, the precise mechanisms of action are often not fully understood. wisdomlib.orgbenthamscience.com For this compound, the reactive epoxide ring suggests a potential for covalent modification of biological targets, such as enzymes or DNA. evitachem.com
Future investigations should employ a suite of advanced techniques to unravel its molecular interactions:
Target Identification: Utilizing techniques like affinity chromatography and mass spectrometry-based proteomics to identify the specific cellular proteins that interact with the compound.
Enzyme Kinetics: If an enzyme target is identified, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible) and the efficiency of inactivation.
Structural Biology: X-ray crystallography or cryo-electron microscopy could be used to obtain high-resolution structures of the compound bound to its biological target, revealing the precise molecular interactions and the basis for its activity.
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction between the compound and its target.
Expansion of Computational Modeling to Predict Novel Reactivities and Interactions
Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. mdpi.comnih.gov For this compound, computational modeling can provide insights into its chemical properties and potential biological targets.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: To understand the electronic structure, reactivity, and to predict the transition state structures for its reactions, such as the epoxide ring-opening. mdpi.comnih.gov This can help in predicting how the molecule might react with nucleophilic residues in a biological target.
Molecular Docking: To screen potential protein targets and predict the binding mode and affinity of the compound within the active site of enzymes or receptors. colab.ws This can help prioritize targets for experimental validation.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogues, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be developed to correlate the three-dimensional structure of the molecules with their biological activity. nih.gov This can guide the design of more potent compounds.
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound when bound to a target protein, providing insights into the stability of the complex and the key interactions over time. nih.gov
Design of Next-Generation Analogues with Tailored Research Profiles
The structure of this compound provides a versatile scaffold for the design of new analogues with improved or novel properties. researchgate.netnih.gov Structure-activity relationship (SAR) studies can guide the rational design of these next-generation compounds. biointerfaceresearch.com
Strategic modifications could include:
Modification of the Oxirane Ring: The epoxide is a key reactive group. evitachem.com Replacing it with other functional groups, such as an aziridine (B145994) or a thiirane (B1199164), could alter the reactivity and target specificity. Opening the epoxide with various nucleophiles (e.g., amines, thiols) would also generate a library of new derivatives with diverse properties. evitachem.com
Varying the Linker: The methoxy (B1213986) linker between the quinoline core and the oxirane ring could be altered in length or composition to optimize positioning within a target's binding site.
Substitution on the Quinoline Core: The fluorine at the C-8 position influences the electronic properties of the molecule. ontosight.ai Introducing other substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the quinoline ring could modulate the compound's activity and pharmacokinetic properties. researchgate.netnih.gov
| Analogue Design Strategy | Rationale | Potential Outcome |
| Epoxide Ring Opening | Introduce diverse functional groups. | Altered biological targets and activity profiles. |
| Replacement of Fluorine | Modify electronic properties. | Enhanced potency or altered selectivity. |
| Addition of Substituents | Explore structure-activity relationships. | Improved pharmacokinetic properties. |
Investigation of Broader Biological Activities in Diverse In Vitro Models
Quinoline derivatives are known for their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. wisdomlib.orgbenthamscience.combiointerfaceresearch.com While this compound has been noted for potential antifungal and antibacterial applications, its full biological potential remains largely unexplored. evitachem.com
A comprehensive screening program should be undertaken to evaluate its activity in a variety of in vitro models:
Anticancer Screening: Testing against a panel of diverse human cancer cell lines, such as those for breast, colon, lung, and glioblastoma, to identify potential antiproliferative effects. nih.gov Follow-up studies could investigate the mechanism of cell death (e.g., apoptosis). nih.gov
Antimicrobial Screening: Expanding the testing beyond common bacteria and fungi to include drug-resistant strains, mycobacteria (such as Mycobacterium tuberculosis), and various viruses. nih.govresearchgate.net
Anti-inflammatory Assays: Evaluating the compound's ability to inhibit key inflammatory mediators or pathways in relevant cell-based assays.
Antiprotozoal Activity: Screening against parasites such as Plasmodium falciparum (the causative agent of malaria) and Leishmania species.
This broad-based screening approach will help to fully map the bioactivity profile of this compound and identify the most promising avenues for further development.
Q & A
Q. What are the key considerations for synthesizing 8-Fluoro-3-(oxiran-2-ylmethoxy)quinoline with high purity?
The synthesis involves multi-step reactions, typically starting with the formation of the quinoline core followed by functionalization with fluorine and oxirane-methoxy groups. Critical factors include:
- Reaction Conditions : Temperature control (e.g., 60–80°C for fluorination) and solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions) .
- Catalysts : Palladium-based catalysts for cross-coupling reactions or Lewis acids (e.g., BF₃) for epoxide ring-opening .
- Purification : Chromatography (silica gel or HPLC) or recrystallization (using ethanol/water mixtures) to isolate the product from by-products .
Q. How can the structure of this compound be confirmed experimentally?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine at C8, oxirane-methoxy at C3) .
- X-ray Crystallography : Resolve spatial conformation, especially for the oxirane ring and quinoline planarity .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (C₁₃H₁₁FNO₂; theoretical 248.08 g/mol) .
Q. What safety protocols are essential for handling this compound?
- GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles), fume hoods, and avoid skin contact .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under nitrogen, away from oxidizers and moisture .
Advanced Research Questions
Q. How can substitution reactions at the oxirane ring be optimized for diverse functionalization?
- Nucleophilic Opening : Use amines or thiols in aprotic solvents (e.g., THF) at 25–50°C. Steric hindrance from the quinoline core may require prolonged reaction times .
- Acid-Catalyzed Ring-Opening : H₂SO₄ or TsOH in dichloromethane to generate diols or ethers .
- Monitoring : TLC or in-situ IR to track reaction progress and minimize side reactions .
Q. How should researchers address contradictory bioactivity data in fluorinated quinoline derivatives?
- Structural Variability : Compare substituent effects (e.g., electron-withdrawing fluorine vs. methoxy groups) on target binding .
- Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) to reduce variability .
- Meta-Analysis : Cross-reference crystallographic data (e.g., CCDC entries) with computational docking studies to resolve binding ambiguities .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect sulfonated or hydroxylated by-products .
- ICP-OES : Monitor residual metal catalysts (e.g., Pd < 10 ppm) .
- DSC/TGA : Assess thermal stability (decomposition >200°C) for storage recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
